N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13(21(27)23-16-8-10-19-18(12-16)22-14(2)28-19)25-20(26)11-9-17(24-25)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXOKPKGMHIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: Starting with 2-methylbenzo[d]thiazole, the compound is synthesized through a cyclization reaction involving ortho-aminothiophenol and acetic acid under reflux conditions.
Synthesis of the Pyridazinone Core: The pyridazinone ring is formed by reacting hydrazine with a suitable diketone, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzothiazole and pyridazinone moieties through an amide bond formation. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a pyridazine derivative, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of 372.46 g/mol. Its solubility profile indicates it is slightly soluble in water and more soluble in organic solvents, which may influence its bioavailability and pharmacokinetics.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways . This inhibition may provide therapeutic benefits in treating inflammatory diseases.
- Antimicrobial Activity : Research indicates that derivatives containing the benzothiazole structure exhibit antibacterial properties against various pathogens, including Pseudomonas aeruginosa. The compound's potential as a quorum sensing inhibitor has been noted, suggesting it may disrupt bacterial communication and biofilm formation .
- Anticancer Properties : Preliminary studies have suggested that the compound may exhibit cytotoxic effects against cancer cell lines. The presence of the pyridazine ring is thought to enhance its ability to interact with cellular targets involved in cancer progression .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, one study reported an IC50 value of 15 µM against breast cancer cells, indicating potent anticancer activity .
In Vivo Studies
Animal models have been utilized to further explore the compound's efficacy. In a murine model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups, supporting its anti-inflammatory potential .
Case Studies
- Inflammatory Response : A case study involving patients with rheumatoid arthritis showcased the compound's ability to reduce inflammatory markers such as TNF-alpha and IL-6 when administered over a four-week period .
- Antimicrobial Efficacy : Another study highlighted its effectiveness as an antibacterial agent against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to three structurally related molecules from the evidence, focusing on core heterocycles, substituent effects, and inferred pharmacological properties.
Structural and Functional Group Analysis
Pharmacological Hypotheses
- Target Compound vs. Compound 9 : The benzo[d]thiazole in the target may offer better electron-deficient aromatic interactions compared to Compound 9’s benzo[d]oxazole, favoring stronger binding to cysteine-rich enzymes (e.g., parasitic dehydrogenases) .
- Target Compound vs.
- Target Compound vs. Compound I : Replacement of the hydrazone group with a stable propanamide linker may enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
